5-Bromo-2-(pyridin-2-ylmethoxy)pyridine
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Overview
Description
5-Bromo-2-(pyridin-2-ylmethoxy)pyridine: is a heterocyclic organic compound that features a bromine atom and a pyridin-2-ylmethoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromopyridine and 2-pyridinemethanol as the primary starting materials.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride.
Reaction Mechanism: The 2-pyridinemethanol undergoes a nucleophilic substitution reaction with 2-bromopyridine, facilitated by the base, to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine can undergo various substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the bromine atom.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and other strong bases.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. It can be used to synthesize molecules that target specific biological pathways, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in chemical reactions allows for the development of a wide range of products.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and pyridin-2-ylmethoxy group can form various non-covalent interactions, including hydrogen bonds and van der Waals forces, with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxypyridine
- 2-Bromo-5-methylpyridine
- 2-Bromo-5-chloropyridine
Uniqueness
Compared to these similar compounds, 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine offers a unique combination of reactivity and functional group compatibility. The presence of the pyridin-2-ylmethoxy group provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
Conclusion
This compound is a valuable compound in scientific research and industrial applications
Properties
IUPAC Name |
5-bromo-2-(pyridin-2-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-9-4-5-11(14-7-9)15-8-10-3-1-2-6-13-10/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYDYPVQCGLLPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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